molecular formula C16H14N2O2 B14923488 methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate

methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14923488
M. Wt: 266.29 g/mol
InChI Key: GLIKVLDUAPRKFQ-UHFFFAOYSA-N
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Description

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a naphthalene ring attached to a pyrazole ring via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of naphthalen-1-ylmethylamine with pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or naphthalene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl pyrazole ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate is unique due to its specific structure, which combines a naphthalene ring with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)14-9-17-18(11-14)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-9,11H,10H2,1H3

InChI Key

GLIKVLDUAPRKFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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